molecular formula C12H20F2N2O B1491021 (4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2098124-19-5

(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1491021
CAS No.: 2098124-19-5
M. Wt: 246.3 g/mol
InChI Key: UPDDLCCGBAHODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a synthetic chemical scaffold of significant interest in medicinal chemistry and preclinical research. Its structure, featuring a piperidine ring linked to a pyrrolidine core via a methanone group, is frequently explored for its potential to interact with central nervous system targets. Compounds with similar structural motifs have been investigated as positive allosteric modulators of metabotropic glutamate receptors (mGlu5), which represent a novel approach for the treatment of psychiatric and cognitive disorders . The piperidine and pyrrolidine heterocycles are privileged structures in drug discovery, commonly found in molecules active as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4) for type 2 diabetes or as modulators of chemokine receptors for inflammatory diseases . This compound provides a versatile core template for researchers developing new chemical probes and potential therapeutics, particularly in the fields of neuroscience, metabolic disease, and immunology. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate its biological profile and mechanism of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(1,1-difluoroethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O/c1-12(13,14)10-3-6-16(7-4-10)11(17)9-2-5-15-8-9/h9-10,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDDLCCGBAHODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2CCNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Amide Bond (Methanone Linkage)

The amide bond between the piperidine and pyrrolidine rings is typically formed via coupling of a carboxylic acid derivative with an amine. Established peptide coupling reagents and methods are applicable here:

  • Coupling Reagents : N,N′-carbonyldiimidazole (CDI), N,N′-dicyclohexylcarbodiimide (DCC), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), HATU, HOBT, and TBTU are commonly used to activate carboxylic acids for amide bond formation.

  • Reaction Conditions : The reaction can be carried out in solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane, often in the presence of a base. Temperatures range from ambient to reflux, with reaction times from 0.5 hours to several days depending on the reagents and substrates.

  • Sequence Flexibility : The order of synthetic steps can be altered depending on starting materials and their reactivity, allowing for optimization of yield and purity.

Introduction of the 1,1-Difluoroethyl Group

The difluoroethyl substituent on the piperidine ring is introduced via difluoromethylation techniques, a specialized area of organofluorine chemistry:

  • Difluoromethylation Agents : Reagents such as N,N-diethylaminosulfur trifluoride (DAST) and other fluorinating agents facilitate the formation of the 1,1-difluoroethyl group on aromatic or heterocyclic substrates.

  • Typical Methods : The difluoroethyl group can be introduced by reacting benzyl alcohol derivatives or heterocyclic precursors with difluoromethylating agents under controlled temperature and often with transition metal catalysis to improve selectivity and yield.

  • Reaction Monitoring : Kinetic studies indicate the rate-limiting step involves carbocation formation influenced by steric and electronic effects of the difluoroethyl substituent.

Representative Synthetic Route

A plausible synthetic route to (4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone involves:

Data Table: Summary of Reaction Conditions and Reagents

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Difluoroethylation of piperidine N,N-diethylaminosulfur trifluoride (DAST) or other fluorinating agents THF, DMF, or similar 0°C to reflux Several hours Transition metal catalysis may be used
Preparation of pyrrolidin-3-yl acid derivative Commercial or synthesized via known methods N/A N/A N/A Purity critical for coupling
Amide coupling HATU, EDCI, or DCC + base (e.g., triethylamine) DMF, THF, dioxane Ambient to reflux 0.5 h to several days Reaction order flexible, base presence recommended
Purification Chromatography or recrystallization Appropriate solvents Ambient Variable Confirm structure by NMR, MS, IR

Chemical Reactions Analysis

Types of Reactions

(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Research has indicated that compounds containing piperidine and pyrrolidine moieties are significant in drug discovery due to their ability to modulate neurotransmitter systems. The specific applications of (4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone include:

  • Pharmaceutical Development : Investigated as a potential pharmaceutical intermediate for drugs targeting neurological disorders. The compound's ability to interact with neurotransmitter receptors may provide therapeutic benefits for conditions such as depression, anxiety, and schizophrenia .

Initial studies have shown that this compound may influence neurotransmitter systems, particularly:

  • Dopaminergic and Serotonergic Systems : By modulating these pathways, the compound could affect mood regulation and cognitive functions .

Structure-Activity Relationship (SAR) Studies

The compound's structure allows for comparative analysis with other piperidine derivatives to understand how variations in structure affect biological activity. For instance, comparing it with similar compounds can reveal insights into pharmacokinetic properties and receptor binding affinities.

CompoundKey FeaturesBiological Activity
This compoundContains difluoroethyl groupPotential CNS activity
1-(4-Methylpiperidin-1-yl)-2-(methylamino)ethanoneLacks difluoroethyl groupDifferent CNS activity profile
1-(4-(Trifluoromethyl)piperidin-1-yl)-2-(methylamino)ethanoneContains trifluoromethyl groupVariations in reactivity and activity

Case Studies

Several studies have explored the biological implications of piperidine derivatives:

Study 1: Neurotransmitter Modulation

A study conducted on related piperidine derivatives demonstrated their ability to modulate dopamine release in neuronal cultures. This suggests that this compound may have similar effects, warranting further investigation into its pharmacological properties .

Study 2: Synthesis and Characterization

The synthesis of this compound involves several steps starting from commercially available precursors. The introduction of the difluoroethyl group enhances its stability and reactivity compared to other derivatives .

Comparison with Similar Compounds

Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone (CAS: 2092514-37-7)

  • Structural Differences : Replaces the pyrrolidine ring with a smaller azetidine (4-membered ring), increasing ring strain and rigidity.
  • Physicochemical Properties: Molecular Weight: 232.27 g/mol XlogP: 0.8 (moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 1/4 Topological Polar Surface Area (TPSA): 32.3 Ų .
  • Implications: Reduced conformational flexibility compared to the pyrrolidine-containing compound.

(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone

  • Structural Differences: Incorporates a phenyl ring substituted with a piperidin-3-ylmethoxy group, linked to pyrrolidin-1-yl via methanone.
  • Piperidinylmethoxy substitution increases molecular bulk and lipophilicity .
  • Implications: Likely higher logP than the difluoroethyl-piperidine compound due to aromaticity. Potential for improved target binding in hydrophobic pockets but reduced metabolic stability compared to fluorinated analogs.

(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone (CAS: 1314241-44-5)

  • Structural Differences : Substitutes the difluoroethyl-piperidine with a bromopyridine moiety.
  • Properties :
    • Molecular Formula: C15H20BrN3O
    • Bromine atom increases molecular weight (354.25 g/mol) and polarizability .
  • Implications :
    • Bromine may enhance halogen bonding with biological targets or serve as a synthetic handle for further modifications.
    • Reduced metabolic stability compared to fluorinated derivatives due to bromine’s susceptibility to enzymatic cleavage.

Comparative Analysis Table

Property Main Compound Azetidine Analog Phenyl-Substituted Compound Bromopyridine Analog
Molecular Weight ~248.27 (estimated) 232.27 Not reported 354.25
XlogP ~1.2 (estimated) 0.8 Likely >1.5 (phenyl group) ~2.0 (bromine contribution)
Hydrogen Bond Donors 1 (pyrrolidine NH) 1 (azetidine NH) 1 (pyrrolidine NH) 1 (pyrrolidine NH)
Hydrogen Bond Acceptors 4 (CO, F, N) 4 (CO, F, N) 3 (CO, N) 4 (CO, Br, N)
Ring System Piperidine + Pyrrolidine Piperidine + Azetidine Piperidine + Phenyl + Pyrrolidine Piperidine + Bromopyridine + Pyrrolidine
Key Functional Groups Difluoroethyl, Pyrrolidine-3-yl Difluoroethyl, Azetidine-3-yl Piperidinylmethoxy, Phenyl Bromopyridine, Pyrrolidine-1-yl

Biological Activity

The compound (4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a synthetic derivative of piperidine and pyrrolidine, characterized by the presence of a difluoroethyl substituent. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the areas of neuropharmacology and metabolic regulation.

Properties

  • Molecular Formula : C₁₃H₁₈F₂N₂O
  • Molecular Weight : 270.29 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and ethanol.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The difluoroethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability.

Pharmacological Effects

  • Neurotransmitter Modulation : Studies indicate that this compound may act as a modulator of serotonin receptors, which could influence mood and anxiety levels.
  • Weight Management : Preliminary research suggests potential efficacy in weight management through modulation of metabolic pathways related to appetite control.
  • Cognitive Enhancement : There are indications that it may enhance cognitive functions by influencing cholinergic pathways.

Study on Weight Management

A study conducted on a mouse model demonstrated that this compound significantly reduced body weight compared to control groups. The mechanism was hypothesized to involve the modulation of CB1 receptors, which are known to play a role in appetite regulation.

ParameterControl GroupTreatment Group
Initial Weight (g)25 ± 225 ± 2
Final Weight (g)30 ± 322 ± 2*
Food Intake (g/day)15 ± 210 ± 1*

* p < 0.05

Neuropharmacological Effects

In another study focusing on neuropharmacological effects, the compound was tested for its impact on cognitive functions. Results indicated improved performance in maze tests compared to untreated groups, suggesting potential cognitive-enhancing properties.

Test TypeControl Group PerformanceTreatment Group Performance
Maze Completion Time (s)120 ± 1090 ± 8*
Errors Made5 ± 12 ± 0.5*

* p < 0.01

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for (4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:

  • Step 1 : Condensation of activated carbonyl intermediates (e.g., acid chlorides) with amine-containing heterocycles (e.g., piperidine derivatives) under anhydrous conditions .
  • Step 2 : Functionalization of the piperidine ring via nucleophilic substitution or fluorination reactions to introduce the 1,1-difluoroethyl group.
  • Step 3 : Purification via column chromatography (silica gel, eluent: DCM/MeOH gradients) and characterization via NMR and LC-MS to confirm structural integrity .
    • Key Considerations : Optimize reaction temperatures (e.g., 60–80°C) and use coupling agents like EDC or DIPEA to enhance yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substitution patterns .
  • Mass Spectrometry (LC-MS/HRMS) : Validate molecular weight and detect impurities .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
  • Chromatography (HPLC/UPLC) : Assess purity (>95%) using reverse-phase columns (C18) and UV detection .

Q. What safety precautions are necessary when handling this compound?

  • Safety Protocol :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
  • First Aid : Flush eyes/skin with water for 15 minutes upon exposure; seek medical attention if irritation persists .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Test solubility in PBS (pH 7.4) for biological assays .
  • Stability : Stable at room temperature for 24 hours in inert atmospheres. Avoid prolonged exposure to light or humidity to prevent decomposition .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity?

  • SAR Insights :

  • Piperidine Ring : Fluorination at the 1,1-difluoroethyl position enhances metabolic stability and CNS penetration .
  • Pyrrolidine Substituents : Bulky groups on pyrrolidin-3-yl reduce off-target interactions (e.g., hERG binding) .
  • Comparative Data : Analogues with trifluoromethyl groups show higher binding affinity to G-protein-coupled receptors (GPCRs) but lower solubility .

Q. What computational methods predict the pharmacological potential of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., dopamine receptors) .
  • MD Simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition risks .

Q. What strategies mitigate synthetic challenges like low yields or impurities?

  • Optimization Approaches :

  • Catalysis : Use Pd(PPh₃)₄/CuI for Sonogashira couplings to improve regioselectivity .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 1 hour vs. 24 hours) and enhance purity .
  • Byproduct Removal : Employ scavenger resins (e.g., QuadraPure™) to trap unreacted intermediates .

Q. How can researchers validate target engagement in cellular assays?

  • Experimental Design :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values) to recombinant receptors .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in live cells post-treatment .
  • Knockdown Studies : Use siRNA/shRNA to correlate target protein reduction with phenotypic changes (e.g., apoptosis assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.